6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with bromine, chlorine, and methyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-haloketones, followed by cyclization. The reaction conditions typically include the use of a base such as potassium carbonate or sodium hydride, and the reaction is carried out in a solvent like dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like palladium on carbon or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an N-oxide.
Scientific Research Applications
6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including tuberculosis and cancer.
Biological Studies: The compound is used to study the biological activity of imidazo[1,2-a]pyridine derivatives and their interactions with biological targets.
Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-3-chloro-8-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H6BrClN2 |
---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
6-bromo-3-chloro-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c1-5-2-6(9)4-12-7(10)3-11-8(5)12/h2-4H,1H3 |
InChI Key |
PYUBCVTVTAZBSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2Cl)Br |
Origin of Product |
United States |
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